Dipropyl propylboronate

Description

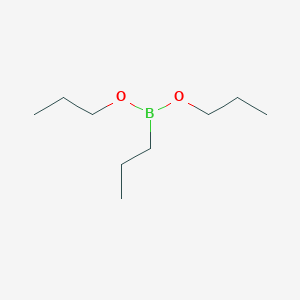

Structure

2D Structure

Properties

CAS No. |

65727-29-9 |

|---|---|

Molecular Formula |

C9H21BO2 |

Molecular Weight |

172.08 g/mol |

IUPAC Name |

dipropoxy(propyl)borane |

InChI |

InChI=1S/C9H21BO2/c1-4-7-10(11-8-5-2)12-9-6-3/h4-9H2,1-3H3 |

InChI Key |

SKLOAGAYQVGQAL-UHFFFAOYSA-N |

Canonical SMILES |

B(CCC)(OCCC)OCCC |

Origin of Product |

United States |

Amination Via Nucleophilic Ate Complexes:a Complementary Approach Involves Pre Forming a Boronate Ate Complex by Treating the Boronic Ester with an Organolithium Reagent E.g., T Buli .chemrxiv.orgd Nb.infothis Converts the Electrophilic Boronic Ester into a Nucleophilic Ate Complex, Which Can then React with an Electrophilic Aminating Reagent.chemrxiv.orgd Nb.infothis Strategy Has Proven Particularly Effective for Synthesizing Challenging Secondary and Tertiary Amines with Excellent Enantiospecificity.chemrxiv.orgfor Example, Copper Catalyzed Amination of These Ate Complexes with Electrophilic Benzoyloxyamine Reagents Can Produce Secondary or Tertiary Amines in Good Yields and with High Enantioselectivity.chemrxiv.orgd Nb.infoa Drawback of This Method Can Be a Limited Functional Group Tolerance Due to the Use of Highly Reactive Organolithium Reagents for the Initial Activation.chemrxiv.org

Lewis Acidity and Complexation Chemistry

Formation of Tetrahedral Boronate Ate-Complexes and Their Reactivity

Boronic esters, such as dipropyl propylboronate, are characterized by a trivalent, electron-deficient boron atom, which imparts Lewis acidic character. A cornerstone of their reactivity is the ability to accept a pair of electrons from a Lewis base or nucleophile to form a tetracoordinate, anionic boron species known as a boronate "ate"-complex. rsc.orgrsc.org This complexation is central to many of the transformations that boronic esters undergo. chemrxiv.orgd-nb.info

The formation of these tetrahedral complexes can be readily achieved by reacting a boronic ester with a nucleophile, most commonly an organolithium or Grignard reagent. researchgate.netbris.ac.uk For example, the addition of an aryllithium reagent to a secondary boronic ester generates a stable boronate ate-complex. bris.ac.uk The formation of these complexes can be confirmed spectroscopically; for instance, upon treating a boronic acid with potassium fluoride (B91410) (KF) and 18-crown-6, the peak in the ¹¹B NMR spectrum shifts significantly upfield, providing direct evidence for the formation of a tetrahedral boronate complex. rsc.org

The formation of the ate-complex fundamentally alters the reactivity of the organoboron species. The boronic ester, initially an electrophile, is converted into a potent nucleophile. chemrxiv.orgd-nb.infoacs.org This "reactivity switching" is a powerful concept in synthesis. The resulting ate-complexes behave as chiral organometallic-type reagents that can react with a wide array of electrophiles. bris.ac.uk Kinetic studies have been used to derive nucleophilicity parameters for these complexes, revealing that their nucleophilicity is enhanced by electron-donating groups on the boron-bound aryl group and by the choice of diol in the ester. acs.org

A significant reaction pathway for these ate-complexes is the 1,2-metallate rearrangement. This process is foundational to reactions like Zweifel olefinations, homologations, and oxidations. chemrxiv.orgd-nb.info The rearrangement involves the migration of one of the organic groups from the boron atom to an adjacent atom that bears a leaving group, all within the tetrahedral complex. chemrxiv.orgd-nb.info

Activation of Boronate Complexes by Electrophilic Reagents

Once formed, tetrahedral boronate ate-complexes can be activated by a diverse range of electrophilic reagents, triggering stereospecific 1,2-migrations of a group from the boron to an adjacent carbon center. researchgate.netwiley.com This electrophile-induced migration is a versatile strategy for forming C-C and C-heteroatom bonds with high stereocontrol. researchgate.netbris.ac.uk

The nature of the electrophile determines the course of the reaction and the final product. Common electrophiles and their applications include:

Halogens: Iodine (I₂) is a classic electrophile used in the Zweifel olefination. wiley.com It activates alkenyl boronate complexes, leading to the formation of alkenes, typically with inversion of the double bond geometry. wiley.com Other electrophilic halogenating agents, such as N-bromosuccinimide (NBS), can also be used to trigger 1,2-migrations, enabling transition-metal-free sp²–sp³ couplings. wiley.comresearchgate.net

Transition Metal Complexes: Catalytic amounts of transition metal complexes can act as electrophiles. Cationic palladium(II) complexes, for example, can coordinate to the π-bonds of alkenyl boronate complexes, inducing a 1,2-migration and achieving carbometallation of the alkene. wiley.com

Carbon Electrophiles: Carbon-based electrophiles such as benzodithiolylium ions and activated pyridines react with boronate complexes, enabling the formation of new C-C bonds with high stereospecificity. bris.ac.ukacs.org

Heteroatom Electrophiles: The reaction is not limited to carbon-based electrophiles. Boronate complexes derived from allylboronic esters react with heteroatom electrophiles, providing access to allylic fluorides and trifluoromethyl moieties. acs.org

Oxidation Reactions of Alkyl Boronate Esters

The oxidation of the carbon-boron bond to a carbon-oxygen bond is arguably the most common and synthetically reliable transformation of alkyl boronate esters. rsc.org This reaction provides a straightforward method to convert alkylboronic esters into their corresponding alcohols with complete retention of configuration, making it a critical step in many asymmetric syntheses that utilize boron chemistry. rsc.orgorgsyn.org

The most widely used method for this oxidation employs basic hydrogen peroxide, typically a mixture of aqueous sodium hydroxide (B78521) (NaOH) and hydrogen peroxide (H₂O₂). rsc.org The mechanism proceeds through the initial formation of a boronate ate-complex. The hydroperoxide anion (OOH⁻), generated from the reaction of H₂O₂ with the base, acts as the nucleophile, adding to the empty p-orbital of the electrophilic boron atom in the boronic ester. rsc.org

This addition forms a tetrahedral boronate complex. rsc.org The key step is the subsequent 1,2-metallate rearrangement, where the alkyl group on the boron migrates from the boron atom to the adjacent oxygen atom of the peroxide moiety. This migration occurs with concomitant expulsion of a hydroxide ion (OH⁻) as the leaving group. rsc.org The resulting borate (B1201080) ester is then hydrolyzed under the aqueous reaction conditions to furnish the final alcohol product. The stereospecificity of this reaction is a direct consequence of the intramolecular nature of the 1,2-migration, which ensures that the stereochemical information at the carbon center is preserved. rsc.org

While this is a general reaction for alkylboronic esters, interesting selectivity can be observed in more complex substrates. For 1,2-bis(boronic) esters, site-selective mono-oxidation can be achieved. It has been proposed that if the coordination of the oxidant is reversible and the 1,2-rearrangement is the rate-limiting step, the more substituted, electron-rich carbon group may migrate preferentially, allowing for selective oxidation at the secondary boryl position. csic.esacs.org

| Reagent | Role | Intermediate | Key Step | Product | Stereochemistry |

| Alkyl Boronic Ester | Electrophile | Tetrahedral Hydroperoxy-boronate | 1,2-Alkyl Migration | Alcohol | Retention |

| H₂O₂ / NaOH | Nucleophile (OOH⁻) | Borate Ester | Hydrolysis |

This oxidation is a robust and high-yielding transformation that is tolerant of a wide variety of functional groups, cementing its role as a fundamental tool in the synthetic chemist's arsenal (B13267) for leveraging organoboron intermediates. chemrxiv.orgd-nb.info

Functional Group Compatibility and Chemoselectivity in Boronate Ester Transformations

The synthetic utility of organoboron compounds, including this compound and analogous alkyl boronate esters, is significantly enhanced by their remarkable compatibility with a wide array of functional groups. This tolerance allows for their participation in complex chemical transformations, such as cross-coupling reactions, without the need for extensive protecting group strategies. Furthermore, the unique reactivity of the boronate ester moiety enables a high degree of chemoselectivity, where the C–B bond can be selectively transformed in the presence of other reactive sites.

The stability and mild reaction conditions associated with many boronate ester transformations are central to their functional group tolerance. rsc.org Reactions like the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, are prized for their ability to proceed efficiently in the presence of groups that are often sensitive to other organometallic reagents. rsc.orgresearchgate.net

Research has demonstrated that transformations involving alkyl and aryl boronate esters are compatible with a diverse range of functional groups. This broad compatibility is crucial for the synthesis of polyfunctional molecules, which are common in pharmaceuticals and advanced materials. nih.gov For instance, the direct hydroxylation of boronate esters to phenols using N-oxides proceeds rapidly at room temperature and tolerates functional groups such as halides, aldehydes, nitriles, sulfides, esters, and even oxidation-sensitive nitro groups. nih.govacs.orgorganic-chemistry.org

Similarly, various cross-coupling reactions showcase this extensive compatibility. Palladium-catalyzed couplings of alkylboron reagents, for example, can be conducted in the presence of ketones, esters, and nitriles. scispace.comacs.org This tolerance extends to photoredox/nickel dual-catalytic systems, which have been shown to be compatible with boronic acid derivatives like pinacol (B44631), neopentylglycol, and N-methyliminodiacetic acid (MIDA) esters. nih.gov

The following table summarizes the compatibility of various functional groups in key transformations of boronate esters, drawn from studies on analogous systems.

| Functional Group | Class | Tolerated in Transformation(s) | Reference(s) |

|---|---|---|---|

| -Cl, -Br | Halide | Hydroxylation, Suzuki-Miyaura Coupling | acs.orgacs.org |

| -CHO | Aldehyde | Hydroxylation, Suzuki-Miyaura Coupling | nih.govacs.orgscispace.com |

| -CN | Nitrile | Hydroxylation, Suzuki-Miyaura Coupling | acs.orgorganic-chemistry.orgscispace.com |

| -COOR | Ester | Hydroxylation, Suzuki-Miyaura Coupling | nih.govscispace.com |

| -C(O)R | Ketone | Suzuki-Miyaura Coupling | scispace.comacs.org |

| -NO₂ | Nitro | Hydroxylation, Suzuki-Miyaura Coupling | acs.orgscispace.comacs.org |

| -SR | Sulfide | Hydroxylation | acs.org |

| -CONR₂ | Amide | C(sp³)–C(sp³) Cross-Coupling | acs.org |

| Olefin | Alkene | Suzuki-Miyaura Coupling | acs.org |

| Acetal | Protected Aldehyde | Suzuki-Miyaura Coupling | acs.org |

Chemoselectivity in the context of boronate esters refers to the preferential reaction of one functional group over another within the same molecule. A significant example is the selective functionalization of the boronate ester in the presence of other reactive groups, such as organic halides. In photoredox/nickel dual-catalytic systems, C(sp³)–C(sp²) cross-coupling can occur at a C–Br bond while leaving a boronate ester group on the aromatic ring untouched for subsequent reactions. nih.gov This orthogonality is highly valuable for sequential or iterative cross-coupling strategies, allowing for the controlled and stepwise construction of complex molecular architectures. nih.govresearchgate.net

Another dimension of chemoselectivity is observed in molecules containing multiple boronate ester groups with different steric or electronic properties. csic.es For instance, in 1,2-bis(boronic) esters generated from terminal alkenes, the less sterically hindered primary boronate ester reacts preferentially over the secondary one in Suzuki-Miyaura couplings. csic.es It is also possible to achieve chemoselectivity by using different types of boronate esters within the same molecule. For example, the greater stability of MIDA boronates allows for the selective transformation of a pinacol boronate (Bpin) while the MIDA boronate remains intact, providing a handle for further functionalization. researchgate.net This strategy of controlled speciation enables streamlined iterative reactions by differentiating the reactivity of two boronic ester species. researchgate.net

The following table provides examples of chemoselective transformations involving boronate esters.

| Substrate Type | Reactive Site 1 | Reactive Site 2 | Selective Reaction | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Borylated Aryl Bromide | Aryl Bromide (C-Br) | Boronate Ester (C-B) | Cross-coupling at C-Br | The boronate ester is tolerated, enabling orthogonal functionalization. | nih.gov |

| Vicinal bis(boronic) ester | Primary Boronate Ester | Secondary Boronate Ester | Suzuki-Miyaura at Primary C-B | The less sterically hindered boronate reacts preferentially. | csic.es |

| Molecule with Bpin and MIDA esters | Pinacol Boronate (Bpin) | MIDA Boronate | Transformation of Bpin | MIDA ester acts as a stable protecting group for the boron atom, allowing selective reaction at the Bpin site. | researchgate.netresearchgate.net |

| Polychlorinated Aromatic | Aryl Chloride (C-Cl) | Boronate Ester (reagent) | Selective Suzuki-Miyaura Coupling | A single C-Cl bond can be selectively coupled with an alkyl boronate ester, leaving other C-Cl bonds intact for iterative reactions. | acs.org |

Reactivity and Transformational Chemistry of Dipropyl Propylboronate and Analogous Alkyl Boronate Esters

Stereoselective Transformations

Organoboronic esters are powerful tools for the stereocontrolled synthesis of organic molecules. Their unique reactivity allows for the precise installation of chiral centers, making them invaluable in the synthesis of natural products and pharmaceutical agents. nih.govresearchgate.net The stereochemical outcome of their reactions can be directed with high fidelity, leading to either enantiomerically enriched or diastereomerically pure products.

Enantioselective and Diastereoselective Reactions of Organoboronic Esters

The construction of asymmetric centers using organoboronic esters has been a subject of extensive research, yielding highly effective methodologies. acs.org Chiral boronic esters are recognized as exceptionally valuable building blocks in contemporary organic synthesis due to their stability and the stereospecificity of their transformations. researchgate.net

A notable application is the highly enantioselective and diastereoselective synthesis of cyclobutanes. acs.org This method utilizes asymmetric α-chloro boronic esters as key intermediates, which have demonstrated exceptional stereocontrol in the assembly of molecules with multiple adjacent stereocenters. acs.org For instance, the process can begin with the conversion of a dichloroborane to a pinacol (B44631) boronate, followed by transesterification with a chiral diol like (R,R)-1,2-dicyclohexyl-1,2-ethanediol to create a chiral boronic ester. acs.org Subsequent chain extension and cyclization steps, often mediated by reagents like (dichloromethyl)lithium and a base, proceed with high stereocontrol to form intricately substituted cyclobutane (B1203170) rings. acs.org

Furthermore, the reactivity of boronic esters can be modulated to achieve high diastereoselectivity in reactions with less reactive electrophiles. While 3,3-disubstituted allylic boronic esters are often not reactive enough to engage with ketones and imines, they can be converted into more reactive borinic esters. bris.ac.uk This conversion, achieved by sequential treatment with n-butyllithium (nBuLi) and trifluoroacetic anhydride (B1165640) (TFAA), generates intermediates with a perfect balance of reactivity and configurational stability. bris.ac.uk These activated borinic esters enable the highly selective allylation of ketones and ketimines, providing access to adjacent quaternary stereocenters with complete stereocontrol. bris.ac.uk

The diastereoselective reduction of alkenylboronic esters is another powerful technique. acs.org Using palladium-catalyzed hydrogenation, tetrasubstituted alkenylboronic esters can be converted to cis-boronates, allowing for the controlled stereochemistry of up to three adjacent centers in both cyclic and acyclic systems. acs.org Similarly, alkenyl boronate complexes can react with acylated quinolines and isoquinolines in a highly diastereoselective multicomponent coupling to generate dearomatized heterocycles with two new stereocenters. nih.gov This modular approach provides access to a wide array of complex nitrogen-containing scaffolds. nih.gov

Carbon-Carbon Bond Forming Reactions

Alkyl boronate esters are cornerstone reagents in the formation of carbon-carbon bonds, a fundamental process in synthetic chemistry. Their participation in globally recognized reactions like the Suzuki-Miyaura cross-coupling and the Zweifel olefination highlights their significance.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most widely practiced palladium-catalyzed cross-coupling reactions, valued for its broad applicability and the low toxicity of boron-based reagents. illinois.eduacs.org It typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.orgyonedalabs.com The general mechanism proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org While boronic acids are common, boronic esters offer advantages in stability, allowing for easier handling and purification. nih.govrsc.org

The crucial transmetalation step, where the organic moiety is transferred from boron to palladium, has been the subject of detailed mechanistic investigation. illinois.edursc.org Two primary pathways have been proposed: the "boronate" pathway and the "oxo-palladium" pathway. rsc.orgresearchgate.net

Boronate Pathway : In this mechanism, the base present in the reaction mixture first coordinates to the Lewis acidic boron atom of the organoboron reagent. This forms a more nucleophilic tetracoordinate "ate" complex, which then undergoes transmetalation with the arylpalladium(II) halide complex. rsc.orgresearchgate.net

Oxo-Palladium Pathway : Alternatively, the base (typically a hydroxide (B78521) or alkoxide) reacts with the arylpalladium(II) halide complex, displacing the halide to form a more reactive arylpalladium(II) hydroxo or alkoxo species. rsc.org This species then reacts directly with the neutral, tricoordinate organoboronic acid or ester in the transmetalation step. rsc.orgacs.org

Studies have shown that the operative pathway depends on the specific reaction conditions, including the base, solvent, and the Lewis acidity of the boron species. rsc.orgresearchgate.net For Lewis-acidic alkylboranes, the boronate pathway can be dominant as they readily form boronate complexes with base. rsc.org In contrast, for less Lewis-acidic boronic esters, the oxo-palladium pathway is often favored, as coordination of the base to boron may not occur prior to transmetalation. rsc.orgacs.org Systematic studies comparing the stoichiometric reactions of isolated arylpalladium hydroxo complexes with boronic acids against arylpalladium halide complexes with borates concluded that for reactions in aqueous media, the oxo-palladium pathway (reaction of the palladium hydroxo complex with the neutral boronic acid) is significantly faster and is the dominant route for transmetalation. acs.org

The structure of the boronic ester has a profound impact on the rate and efficiency of the transmetalation step. illinois.edunih.gov While boronic esters are generally more stable than boronic acids, it was often unclear whether they transmetalate directly or after hydrolysis. rsc.org Recent investigations involving the direct observation of pre-transmetalation intermediates have provided clarity, revealing that boronic esters can indeed transmetalate directly without prior hydrolysis. acs.org

Kinetic studies have demonstrated significant rate enhancements depending on the diol used to form the ester. illinois.edunih.gov For example, arylboronate esters derived from catechol and ethylene (B1197577) glycol were found to form stable pre-transmetalation intermediates with Pd-O-B linkages and to transfer their organic groups to palladium at greatly enhanced rates compared to the corresponding boronic acid. illinois.edu The ethylene glycol arylboronate ester, in particular, was found to transfer its aryl group approximately 23-25 times faster than the analogous arylboronic acid. illinois.edunih.gov This acceleration is attributed to a combination of factors related to the electron density on the oxygen atoms of the boronic ester, which influences both the ability to create an empty coordination site on the palladium center and the nucleophilicity of the ipso-carbon atom attached to boron. acs.org

| Boron Species | Relative Rate of Transmetalation (k_rel) | Reference |

|---|---|---|

| Arylboronic Acid | 1 | nih.gov |

| Catechol Arylboronate Ester | ~5 | nih.gov |

| Ethylene Glycol Arylboronate Ester | ~23 | nih.gov |

| Dimethyl Arylboronate Ester | ~21 | nih.gov |

| Boroxine | ~9.3 | nih.gov |

Zweifel Olefination and its Methodological Variants

The Zweifel olefination is a powerful, transition-metal-free method for the stereoselective synthesis of alkenes. nih.govthieme-connect.com The classic reaction involves the iodination of a vinyl "ate" complex, which is formed by the addition of a vinyllithium (B1195746) or vinyl Grignard reagent to an organoborane. nih.govthieme-connect.com The resulting intermediate undergoes a spontaneous 1,2-migration of a boron substituent to the vinyl carbon, followed by anti-elimination to produce an alkene with high stereospecificity. nih.gov

Initially developed for use with trialkylboranes, a significant limitation was that only one of the three alkyl groups on the boron atom was productively used. thieme-connect.com The methodology was extended first to borinic esters and then, crucially, to robust and air-stable boronic esters, greatly expanding its synthetic utility. nih.govthieme-connect.com This modification allows for the coupling of enantioenriched secondary and tertiary boronic esters with vinyl metals to proceed with complete enantiospecificity, a feat that remains challenging for Suzuki-Miyaura couplings. nih.gov

Several methodological variants have been developed, enhancing the versatility of the transformation. nih.govd-nb.info

Introduction of Unsubstituted Vinyl Groups : Methods using Grignard-based vinylating agents have been developed to make the process more atom-economical. thieme-connect.com

Stereodivergent Olefination : By controlling the reaction conditions, it is possible to access different alkene isomers from the same starting materials. nih.gov

Intramolecular Versions : An intramolecular Zweifel olefination has been employed in the stereocontrolled synthesis of natural products like (–)-filiformin. nih.gov

Desymmetrization : A selective mono-Zweifel olefination has been applied to C2-symmetrical 1,3-bis(boronic esters) as a rapid strategy for constructing anti-configured 1,3-dimethyl deoxypropionate motifs found in many natural products. d-nb.info

This reaction's ability to create stereodefined alkenes without the need for expensive and toxic transition-metal catalysts makes it a highly appealing alternative to other olefination methods. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Core Transformation | Stereospecific conversion of a boronic ester and a vinyl organometallic to an alkene. | nih.govthieme-connect.com |

| Key Reagents | Organoboronic ester, vinyl organometallic (e.g., vinyllithium), iodine, base. | nih.gov |

| Stereochemistry | Highly stereospecific; proceeds via anti-elimination from a boronate intermediate. | nih.gov |

| Key Advantage | Transition-metal-free; excellent for coupling chiral secondary/tertiary boronic esters. | nih.govthieme-connect.com |

| Modern Variants | Stereodivergent olefination, intramolecular cyclization, desymmetrization reactions. | nih.govd-nb.info |

Amination Reactions Involving Boronate Esters and Ate-Complexes

The conversion of carbon-boron (C-B) bonds into carbon-nitrogen (C-N) bonds is a valuable transformation in organic synthesis, given the prevalence of amines in pharmaceuticals and other biologically active molecules. chemrxiv.orgchemrxiv.orgwhiterose.ac.uk Amination reactions of alkylboronic esters can be broadly categorized into three mechanistic classes: those proceeding through a 1,2-metallate rearrangement, those involving nucleophilic 'ate' complexes, and oxidative aminations like the Chan-Lam reaction. chemrxiv.orgwhiterose.ac.ukd-nb.info

Mechanistic Investigations of Reactions Involving Propyl Boronate Esters

Elucidation of Reaction Pathways and Identification of Key Intermediates

The transformation of boronic esters often proceeds through the formation of tetracoordinate boronate complexes. researchgate.net The addition of a nucleophile to the electron-deficient boron atom of a boronic ester generates a more reactive boronate intermediate. researchgate.net For instance, in the Chan-Lam amination reaction, a key mechanistic feature is the interaction of the boronic ester with a copper catalyst. acs.orgorganic-chemistry.org Spectroscopic and crystallographic studies have been instrumental in identifying the structures of crucial copper-boron intermediates. acs.orgorganic-chemistry.org

In transition-metal-catalyzed reactions, the pathway can involve either an inner-sphere or outer-sphere mechanism. nih.gov An inner-sphere pathway involves direct coordination of the metal to the boronate ester, while an outer-sphere pathway features the nucleophilic attack of a boronate 'ate' complex on a metal-bound ligand. nih.gov For example, in palladium-catalyzed cross-coupling reactions, the formation of a Pd-O-B linked species has been observed, confirming the direct interaction of the boronic ester with the palladium complex. nih.gov

In some cases, the reaction pathway can involve radical intermediates. For example, in certain protodeboronation reactions of tertiary benzylic boronic esters, slow conversion and the formation of elimination products suggest a pathway involving homolytic cleavage of the C–B bond, leading to radical intermediates. rsc.org

A variety of intermediates have been identified or proposed in boronate ester reactions. These include:

Boronate 'ate' complexes: Formed by the addition of a nucleophile to the boron atom. nih.govrsc.org

α-Haloboronic esters: Key intermediates in Matteson-type homologation reactions. acs.org

Alkenyl dicyclohexylborane: An intermediate in the dicyclohexylborane-catalyzed hydroboration of alkynes with pinacol (B44631) borane. rsc.org

π-allyl-iridium intermediates: Formed in iridium-catalyzed asymmetric difunctionalization of C–C σ-bonds. acs.org

The following table summarizes key reaction types and their associated intermediates involving boronate esters.

| Reaction Type | Key Intermediates |

| Chan-Lam Amination | Copper-boron complexes |

| Palladium-Catalyzed Cross-Coupling | Pd-O-B linked species |

| Matteson Homologation | α-Haloboronic esters, Boronate complexes |

| Iridium-Catalyzed Allylation | π-allyl-iridium intermediates |

| Protodeboronation (tertiary benzylic) | Radical species |

Role of Boronate Ions and Boronate Ate-Complexes in Catalytic Cycles

Boronate ions and their corresponding 'ate'-complexes are central to many catalytic reactions involving boronic esters. The formation of a tetracoordinate boronate 'ate' complex, by the addition of a nucleophile to the trivalent boron atom, increases the nucleophilicity of the organic group attached to the boron. researchgate.netnih.gov This activation is a critical step in numerous transformations.

In transition-metal-catalyzed cross-coupling reactions, the boronate 'ate' complex can act as a nucleophile, attacking a metal-bound electrophile in an outer-sphere pathway. nih.gov Alternatively, the boronate can transmetalate its organic group to the metal center. In some catalytic cycles, the formation of the 'ate' complex can also lead to inhibition. For example, in certain palladium-catalyzed reactions, the boronate 'ate' complex can compete with the electrophile for the Pd(0) catalyst, leading to a decrease in reaction rate. nih.gov

The nature of the boronic ester, particularly the diol used for esterification, can influence the reactivity and the role of the boronate complex. For instance, neopentyl glycol boronic esters have been shown to be more reactive than their pinacol counterparts in some nickel-catalyzed Suzuki-Miyaura coupling reactions, suggesting that the structure of the boronate 'ate' complex plays a significant role in the catalytic cycle. rsc.org Furthermore, the addition of Lewis bases can activate alkylboronic esters by forming nucleophilic boronate intermediates that can react with various electrophiles. researchgate.net

In the context of iridium-catalyzed asymmetric allylation, a preformed boronate complex, generated from a boronic ester and an organolithium reagent, reacts with a π-allyl-iridium intermediate, inducing a 1,2-boronate migration. acs.org This highlights the direct involvement and crucial role of the boronate 'ate' complex in the key bond-forming step of the catalytic cycle.

Stereochemical Analysis and Determination of Stereoselectivity Origins in Boronate Ester Reactions

The stereochemical outcome of reactions involving chiral boronic esters is a critical aspect of their synthetic utility. Many transformations proceed with high stereospecificity, allowing for the transfer of chirality from the starting material to the product.

In the Matteson homologation of chiral boronic esters, the reaction with lithium dichlorocarbenoids leads to the formation of α-haloboronic esters with high diastereoselectivity. acs.org Subsequent reaction with a nucleophile proceeds via an S_N2-type mechanism, resulting in inversion of configuration at the carbon center. acs.org This stereochemical pathway allows for the synthesis of enantioenriched secondary and tertiary boronic esters.

The stereospecificity of 1,2-migration reactions of boronate complexes is also well-documented. For instance, the oxidation of enantioenriched boronic esters with basic hydrogen peroxide affords the corresponding alcohol with complete retention of configuration. rsc.org This proceeds through the formation of a boronate complex, followed by a 1,2-metallate rearrangement. rsc.org Conversely, reactions with certain electrophiles can proceed with inversion of configuration. The reaction of a chiral boronic ester with an aryllithium to form a boronate complex, followed by treatment with iodine, results in the formation of a C-I bond with inversion of stereochemistry via a polar, S_E2inv pathway. rsc.org

The choice of reagents and reaction conditions can significantly influence the stereochemical course. For example, while the reaction with iodine proceeds with high enantiospecificity, using diisopropyl azodicarboxylate (DIAD) as the electrophile can lead to low enantiospecificity due to a competing single-electron transfer (SET) pathway. rsc.org

In the iridium-catalyzed asymmetric allylation of boronate complexes, the high enantioselectivity is attributed to the selective oxidative addition of the iridium catalyst to one enantiomer of the allylic electrophile. acs.org The subsequent reaction of the chiral boronate complex with the electrophilic π-allyl-iridium intermediate dictates the diastereoselectivity of the final product. acs.org

The following table provides examples of stereochemical outcomes in reactions of boronate esters.

| Reaction | Stereochemical Outcome | Mechanism |

| Matteson Homologation (with nucleophile) | Inversion | S_N2 |

| Oxidation (H₂O₂) | Retention | 1,2-Metallate Rearrangement |

| Halogenation (I₂) | Inversion | S_E2inv |

| Iridium-Catalyzed Allylation | High Enantio- and Diastereoselectivity | Asymmetric Catalysis |

Computational and Theoretical Modeling of Reaction Energetics and Transition States

Computational and theoretical modeling have become indispensable tools for understanding the intricate details of reaction mechanisms involving boronate esters. mdpi.comnih.govrsc.orgmghpcc.orgnih.gov Density Functional Theory (DFT) calculations, in particular, have been widely used to investigate reaction energetics, elucidate transition state structures, and rationalize experimental observations. acs.org

In the study of the Chan-Lam amination, computational modeling, in conjunction with spectroscopy and crystallography, has been crucial in identifying key intermediates and understanding inhibitory processes. acs.orgorganic-chemistry.org These studies have helped to explain the reactivity differences between various amine and organoboron substrates. organic-chemistry.org

DFT studies have also been employed to investigate the mechanism of electrophile-mediated couplings of chiral boronic esters. acs.org By modeling the reaction of a boronate anionic complex with an electrophile like N-bromosuccinimide (NBS), different reaction pathways, such as electrophilic addition at the aromatic ring (S_EAr) and electrophilic attack at the sp³-C–B bond (S_E2inv), can be compared energetically. acs.org The calculated transition state structures provide insights into the geometry of the key bond-forming and bond-breaking events. acs.org

Computational modeling can also aid in understanding the origins of stereoselectivity. By calculating the energies of diastereomeric transition states, the preference for the formation of one stereoisomer over another can be rationalized. For example, in the Matteson homologation, computational studies could be used to model the transition states of the 1,2-diastereoselective rearrangement of the boronate complex to form the α-haloboronic ester, thereby explaining the observed high stereoselectivity. acs.org

Furthermore, theoretical models like the computational hydrogen electrode (CHE) model can be applied to study reactions involving electron transfer steps. mdpi.com This is particularly relevant for understanding redox processes that can compete with the desired reaction pathway in boronate ester chemistry.

Spectroscopic Studies for Mechanistic Insights (Excluding basic identification)

Advanced spectroscopic techniques play a pivotal role in unraveling the mechanisms of reactions involving boronate esters, going beyond simple compound identification. escholarship.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, and in-situ infrared (IR) spectroscopy are powerful tools for observing reactive intermediates and monitoring reaction progress.

¹¹B NMR spectroscopy is particularly informative for studying boron-containing species. escholarship.org The chemical shift in ¹¹B NMR can distinguish between trigonal (three-coordinate) and tetrahedral (four-coordinate) boron atoms, allowing for the direct observation of the formation of boronate 'ate' complexes from boronic esters. researchgate.net For instance, in the electrophilic cyclization of homoallylic boronates, the intermediate boronate species was observed using ¹¹B{¹H} NMR experiments. researchgate.net

In-situ ReactIR spectroscopy has been used to study the DDQ-mediated arylation of chiral boronic esters. acs.org This technique allows for the real-time monitoring of the concentrations of reactants, intermediates, and products, providing valuable kinetic data and insights into the reaction pathway.

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for detecting and characterizing radical intermediates. In the transition-metal-free three-component couplings of boronic esters, EPR spectroscopy, using spin trapping experiments, has been used to observe the trifluoromethyl radical, confirming that the reaction proceeds through a radical propagation cycle. rsc.org

Kinetic studies using spectroscopic methods can also provide mechanistic information. For example, the kinetics of the reaction of isolated boron-ate complexes with carbenium ions have been studied to determine their nucleophilicity parameters. researchgate.net Furthermore, kinetic isotope effect (KIE) studies, often monitored by spectroscopic methods, can help to elucidate the rate-determining step of a reaction. researchgate.net In the Chan-Lam amination, a significant primary kinetic isotope effect was observed, providing insights into the C-H bond cleavage step. researchgate.net

The following table summarizes the application of various spectroscopic techniques for mechanistic studies of boronate ester reactions.

| Spectroscopic Technique | Application |

| ¹¹B NMR | Observation of boronate 'ate' complex formation |

| In-situ ReactIR | Real-time monitoring of reaction components |

| EPR Spectroscopy | Detection of radical intermediates |

| Kinetic Isotope Effect (KIE) Studies | Elucidation of rate-determining steps |

Conclusion and Future Research Directions

Summary of Key Advancements in Dipropyl Propylboronate Chemistry

Direct research highlighting significant breakthroughs specifically for this compound is limited. The advancements relevant to this compound are largely those that apply to the broader class of simple alkyl boronic esters.

One of the most significant areas of advancement for boronic esters is their application as key intermediates in organic synthesis. wiley-vch.de A primary synthetic route to such compounds involves the reaction of a trialkylborine (like tripropylborane) with a trialkyl borate (B1201080) in the presence of a catalyst. google.com

Key advancements applicable to this compound include:

Cross-Coupling Reactions: Boronic esters are fundamental partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. rsc.orguwindsor.ca The development of highly active catalyst systems has expanded the scope of these reactions to include sp³-hybridized boron reagents. rsc.org This allows for the coupling of alkyl groups, a significant challenge in synthetic chemistry. While bulkier cyclic esters are often preferred for stability and reactivity, the principles extend to simpler esters like this compound. rsc.orgnih.gov

Stereospecific Synthesis: A major leap in organoboron chemistry has been the development of methods for stereospecific transformations. The 1,2-migration of boronate complexes is a cornerstone of this chemistry, enabling the creation of specific stereocenters. researchgate.net These reactions have been used to construct complex molecules with high precision. researchgate.net While often demonstrated with chiral cyclic esters, the underlying reactivity of the boronate moiety is a shared feature.

Chan-Lam Amination: The copper-catalyzed Chan-Lam amination provides a method for forming carbon-heteroatom bonds. While arylboronic acids are more common, alkylboronic acids and their esters can also be used, allowing for the formation of C-N, C-O, and C-S bonds under mild conditions. acs.org

The table below summarizes general reaction types where alkyl boronic esters like this compound serve as precursors or intermediates.

| Advancement Area | Description | Key Reaction Type | Potential Role of this compound |

|---|---|---|---|

| Carbon-Carbon Bond Formation | Creation of new C-C bonds, crucial for building molecular complexity. | Suzuki-Miyaura Coupling | As a source of a propyl group to be coupled with aryl, vinyl, or alkyl halides/triflates. uwindsor.caunl.pt |

| Stereocontrolled Synthesis | Formation of chiral molecules with a specific three-dimensional arrangement. | Electrophile-Induced 1,2-Migration | As a model substrate for studying the mechanisms and scope of stereospecific reactions. researchgate.net |

| Carbon-Heteroatom Bond Formation | Coupling of carbon centers with nitrogen, oxygen, or sulfur atoms. | Chan-Lam Amination | As a propylating agent for amines, phenols, and thiols. acs.org |

Identification of Remaining Challenges and Unexplored Research Avenues

The limited focus on simple acyclic boronic esters like this compound points to several inherent challenges and, consequently, areas ripe for exploration.

Stability and Handling: A significant challenge for simple dialkoxyboranes is their lower stability compared to cyclic analogues like pinacol (B44631) or catechol esters. rsc.org this compound is susceptible to hydrolysis and transesterification, which can complicate its purification, storage, and use in reactions requiring specific stoichiometry or anhydrous conditions. wiley-vch.de This relative instability is a primary reason for the prevalence of cyclic esters in modern synthetic chemistry.

Reactivity and Selectivity: The reactivity profile of this compound has not been systematically compared to other boronic esters. The electronic and steric properties of the dipropoxy groups influence the Lewis acidity of the boron center and the kinetics of key steps like transmetalation in cross-coupling cycles. rsc.org Understanding these differences could reveal unique reactivity or selectivity that is not achievable with other esters.

Lack of Direct Synthetic Methods: While general methods exist, there is a lack of optimized, high-yield synthetic protocols specifically for this compound. Research into direct borylation methods that could efficiently produce this and related simple esters from readily available precursors would be beneficial.

The table below outlines the primary challenges associated with this compound.

| Challenge | Description | Implication for Research and Application |

|---|---|---|

| Hydrolytic Instability | The compound readily reacts with water, converting back to propylboronic acid and propanol. | Requires stringent anhydrous conditions for synthesis and use; complicates purification and long-term storage. wiley-vch.de |

| Transesterification | The propoxy groups can exchange with other alcohols present in a reaction mixture. | Limits its use in reactions involving other alcohol functionalities unless this exchange is desired or controlled. wiley-vch.de |

| Limited Commercial Availability | Unlike many pinacol esters, this compound is not a common catalogue chemical. | Researchers must typically synthesize it in-house, adding extra steps to a synthetic sequence. |

Prospective Areas for Future Inquiry and Application Development

The challenges associated with this compound also define clear directions for future research. Investigating this simple, fundamental member of the boronic ester family could yield valuable insights into the broader field.

Fundamental Mechanistic Studies: Due to its simple structure, this compound could serve as an ideal model system for detailed mechanistic studies of fundamental organoboron reactions. Computational and experimental studies could clarify the role of the ester group's sterics and electronics in processes like transmetalation, without the conformational constraints of cyclic systems. nih.gov

Development of Novel Catalytic Systems: Future work could focus on developing catalysts or reaction conditions specifically tailored to activate simple, less-stable boronic esters. This could involve exploring iron-catalyzed cross-couplings or photocatalytic methods where unique reactivity might be observed. researchgate.netorganic-chemistry.org

Materials Science and Polymer Chemistry: Boronic esters can be incorporated into polymers, leading to materials with unique properties, such as self-healing capabilities or stimuli-responsive behavior due to the reversible nature of boronic ester bonds. Future research could investigate the polymerization of vinyl- or halide-functionalized this compound or its use as a cross-linking agent.

Medicinal and Agrochemical Chemistry: While propylboronic acid itself has been explored in some contexts, such as in ionic liquids for controlling asphaltene aggregation, the applications of its esters are less developed. mdpi.com Future work could explore this compound as a protecting group for propylboronic acid or as a more lipophilic precursor for delivering the active boronic acid in biological systems. organic-chemistry.orgtcichemicals.commdpi.com

Q & A

Q. What are the critical steps and optimization strategies for synthesizing dipropyl esters, such as dipropyl propylboronate, to ensure high yield and purity?

Methodological Answer: The synthesis of dipropyl esters typically involves alkylation reactions under anhydrous conditions. For example, diethyl dipropyl malonate synthesis (a structurally analogous ester) requires:

Preparation of sodium ethoxide by reacting sodium with ethanol, ensuring strict exclusion of water to avoid hydroxide formation .

Generation of a carbanion intermediate via reaction of sodium ethoxide with a malonate ester.

Nucleophilic substitution with 1-bromopropane to form the dipropyl ester .

| Key Parameters | Optimal Conditions | Potential Pitfalls |

|---|---|---|

| Reaction temperature | 60–80°C | Excessive heat may degrade intermediates. |

| Solvent purity | Anhydrous ethanol or THF | Water contamination reduces yield. |

| Stoichiometry | 1:1.2 (malonate:alkyl halide) | Excess alkyl halide increases side products. |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing dipropyl esters, and how should data interpretation address structural ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Gas Chromatography-Mass Spectrometry (GC/MS):

- Fragmentation patterns (e.g., m/z 150 for dipropyl disulfide) confirm molecular weight and functional groups .

- Infrared (IR) Spectroscopy:

- B-O stretches (if applicable) near 1,320–1,450 cm⁻¹ for boronate esters.

Data Interpretation Tips:

- Cross-validate using multiple techniques (e.g., GC/MS retention time + NMR splitting patterns).

- Compare with literature data for analogous compounds (e.g., dipropyl disulfide, InChIKey: ALVPFGSHPUPROW ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics or thermodynamic stability of dipropyl esters under varying experimental conditions?

Methodological Answer:

- Controlled Replication: Repeat experiments using standardized conditions (e.g., solvent purity, temperature control ±1°C) to isolate variables .

- Computational Modeling: Use density functional theory (DFT) to calculate activation energies and compare with empirical data.

- In Situ Monitoring: Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation in real time.

Case Study:

In GC/MS analysis of dipropyl disulfide, inconsistencies in reported fragmentation patterns were resolved by calibrating the instrument with certified reference materials and controlling ionization energy (70 eV) .

Q. What methodologies are effective in assessing the environmental persistence or degradation pathways of dipropyl esters?

Methodological Answer:

- Hydrolysis Studies:

- Conduct pH-dependent hydrolysis experiments (pH 3–11) to measure half-lives.

- Monitor degradation products via LC-MS (e.g., propionic acid from ester cleavage).

- Photolysis Experiments:

- Expose compounds to UV light (λ = 254–365 nm) and quantify degradation using HPLC .

- Microbial Degradation:

| Degradation Pathway | Key Findings | Reference |

|---|---|---|

| Hydrolysis (pH 7) | Half-life = 48 hours for dipropyl carbonate . | |

| Photolysis (UV-C) | 90% degradation after 6 hours for dipropyl disulfide . |

Q. How can researchers design experiments to analyze the thermal stability and decomposition mechanisms of dipropyl esters?

Methodological Answer:

- Thermogravimetric Analysis (TGA):

- Measure weight loss under controlled heating (5–10°C/min) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC):

- Detect exothermic/endothermic events (e.g., melting points, decomposition enthalpies).

- Pyrolysis-GC/MS:

- Identify volatile decomposition products (e.g., propylene, CO₂) .

Safety Note:

Decomposition may release toxic gases (e.g., sulfur oxides from disulfides). Use fume hoods and explosion-proof equipment, as specified for dipropyl ether handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.